Tectol

Übersicht

Beschreibung

Tectol is a natural product isolated from the teak tree (Tectona grandis) and other sources. It is a quinone derivative known for its biological activities, including antimalarial, antifungal, and anticancer properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Vorbereitungsmethoden

Die Synthese von Tectol umfasst mehrere Schritte, beginnend mit Naphthochinol. Der Prozess beinhaltet die Bildung von TBS-Ether aus 4-Methoxynaphth-1-ol, gefolgt von Demethylierungs- und Cyclisierungsreaktionen . Der Syntheseweg ist wie folgt:

Mono-TBS-Schutz von Naphthochinol: Bildung von TBS-Ether aus 4-Methoxynaphth-1-ol.

Demethylierung: Verwendung von BBr3, um das Produkt als dunkelroten Feststoff zu erhalten.

Cyclisierung: Reaktion von Naphthol mit Ethylendiamindicetat (EDDA) als Katalysator in Chloroform, um geschütztes Chromenol zu erhalten.

Analyse Chemischer Reaktionen

Tectol unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Die Reduktion von this compound kann Hydrochinonderivate ergeben.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere an der Chinon-Einheit.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Chinon- und Hydrochinonderivate .

Wissenschaftliche Forschungsanwendungen

This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Vorläufer bei der Synthese verschiedener Chinonderivate verwendet.

Industrie: This compound wird bei der Entwicklung von korrosionshemmenden Verbindungen und Beschichtungen verwendet.

Wissenschaftliche Forschungsanwendungen

Corrosion Protection

Tectol is widely used in the automotive and transportation industries for corrosion prevention. Its protective coatings are essential for extending the lifespan of vehicles and machinery exposed to harsh environments.

| Application Area | Description | Benefits |

|---|---|---|

| Automotive | Coatings for vehicles to prevent rust and degradation | Increases durability and reduces maintenance costs |

| Transportation | Protective layers for parts subjected to moisture and chemicals | Enhances safety and performance |

This compound is applied in environmental monitoring systems, particularly in assessing water quality. Its properties allow for effective detection of contaminants.

| Application Area | Description | Benefits |

|---|---|---|

| Water Quality Monitoring | Utilized in sensors to detect pollutants | Provides real-time data for environmental protection |

Case Study 1: Automotive Industry

A study conducted on the application of this compound coatings in automotive manufacturing demonstrated a significant reduction in corrosion rates by over 50% compared to untreated surfaces. This was attributed to this compound’s superior adhesion and moisture resistance properties.

Case Study 2: Biotechnology

In a biotechnological application, this compound-enhanced bioreactors were used to increase the production of a recombinant protein by 30%. The controlled environment provided by this compound coatings allowed for better nutrient absorption and reduced contamination risks.

Wirkmechanismus

Tectol übt seine Wirkungen hauptsächlich durch die Hemmung von Farnesyltransferase (FTase) aus, einem Enzym, das an der posttranslationalen Modifikation von Proteinen beteiligt ist. Durch die Hemmung von FTase stört this compound die Funktion von Proteinen, die für das Zellwachstum und das Überleben essentiell sind, was zu Zelltod führt . Dieser Mechanismus ist besonders wirksam gegen Krebszellen und Malariaparasiten .

Vergleich Mit ähnlichen Verbindungen

Tectol ist im Vergleich zu anderen Chinonderivaten aufgrund seiner spezifischen biologischen Aktivitäten und seines Wirkungsmechanismus einzigartig. Zu den ähnlichen Verbindungen gehören:

Lapachol: Ein weiteres Chinonderivat mit antimykotischen und krebshemmenden Eigenschaften.

Tectochinon: Bekannt für seine insektiziden und antimykotischen Aktivitäten.

This compound zeichnet sich durch seine potente Hemmung der Farnesyltransferase und sein breites Spektrum an biologischen Aktivitäten aus .

Biologische Aktivität

Tectol, a natural compound isolated from the plant Lippia sidoides, has garnered attention for its significant biological activities, particularly in the fields of oncology and parasitology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

- Chemical Name : this compound

- CAS Number : 24449-39-6

- Molecular Formula : C15H14O4

- Molecular Weight : 258.27 g/mol

This compound is identified as a farnesyltransferase (FTase) inhibitor , which plays a crucial role in the post-translational modification of proteins involved in cell signaling pathways. The inhibition of FTase disrupts the farnesylation process, which is essential for the function of several oncogenic proteins.

Biological Activity Overview

This compound exhibits a range of biological activities, particularly:

- Anticancer Activity : Significant cytotoxic effects against human leukemia cell lines.

- Antimalarial Activity : Inhibition of drug-resistant strains of Plasmodium falciparum.

Efficacy Against Cancer Cell Lines

Research indicates that this compound demonstrates potent activity against various human leukemia cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HL60 | 2.09 |

| CEM | 1.73 |

These values indicate that this compound is effective in inhibiting the growth of these cancer cells at low concentrations, making it a promising candidate for further development in cancer therapy .

Antimalarial Activity

This compound has also been shown to inhibit Plasmodium falciparum, particularly drug-resistant strains:

| Strain | IC50 (μM) |

|---|---|

| FcB1 (drug-resistant) | 3.44 |

This activity suggests that this compound could be explored as a potential treatment for malaria, especially in regions where resistance to existing antimalarial drugs is prevalent .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound effectively induces apoptosis in leukemia cells, leading to cell cycle arrest and subsequent cell death.

- Structure-Activity Relationship (SAR) : Research has identified structural features critical for the inhibitory activity against FTase, paving the way for the design of more potent analogs .

- Comparative Studies : A comparative analysis with other FTase inhibitors revealed that this compound possesses unique properties that may enhance its efficacy against both cancer and parasitic diseases.

Eigenschaften

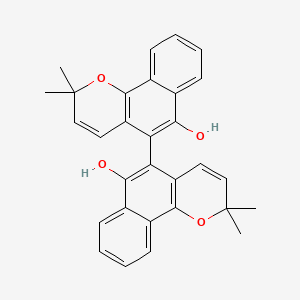

IUPAC Name |

5-(6-hydroxy-2,2-dimethylbenzo[h]chromen-5-yl)-2,2-dimethylbenzo[h]chromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O4/c1-29(2)15-13-21-23(25(31)17-9-5-7-11-19(17)27(21)33-29)24-22-14-16-30(3,4)34-28(22)20-12-8-6-10-18(20)26(24)32/h5-16,31-32H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTJXDIACKJEPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C3=CC=CC=C3C(=C2C4=C(C5=CC=CC=C5C6=C4C=CC(O6)(C)C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30947318 | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24449-39-6 | |

| Record name | Tectol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024449396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2,2',2'-Tetramethyl-2H,2'H-[5,5'-binaphtho[1,2-b]pyran]-6,6'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30947318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Tectol?

A1: this compound has the molecular formula C30H26O4 and a molecular weight of 446.53 g/mol. [, , ]

Q2: What spectroscopic data is available for this compound?

A2: Researchers have utilized various spectroscopic techniques to characterize this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Electron Impact Mass Spectrometry (EIMS), and Electron Spin Resonance (ESR) spectroscopy. [, , ] Specifically, one study utilized one-dimensional and two-dimensional NMR experiments, including COSY, HMQC, and HMBC, for complete 1H and 13C chemical shift assignments of this compound. []

Q3: In what plant species is this compound found?

A3: this compound has been isolated from several plant species, most notably teak wood (Tectona grandis). Other sources include Tabebuia chrysantha, Lippia sidoides, Phyllarthron comorense, and Tecomella undulata. [, , , , ]

Q4: What is the known biological activity of this compound?

A4: Research suggests that this compound, often in conjunction with Hemithis compound, exhibits anti-wood rot activity. It demonstrates inhibitory effects against both brown and white rot fungi. Studies suggest this activity may stem from this compound's ability to inhibit cellulase enzymes. [, ]

Q5: Does this compound have any cytotoxic activity?

A5: One study reported that this compound exhibited significant cytotoxic activity against human leukemia cell lines (HL60 and CEM). []

Q6: How does this compound interact with fungal cell walls?

A6: While the exact mechanism remains unclear, studies using a transgenic Aspergillus niger strain suggest that this compound induces cell wall stress. This stress response is observed through the induction of the 1,3-β-D-glucan synthase gene, a key enzyme involved in fungal cell wall synthesis. []

Q7: Does this compound have any other potential applications?

A7: Research on this compound's potential applications beyond its antifungal properties is ongoing. Some studies suggest it could have potential in anticancer and antiparasitic drug development, but further research is needed. []

Q8: How is this compound's presence used in chemotaxonomy?

A8: The presence and quantity of this compound, along with other quinones, serve as chemotaxonomic markers in teak wood (Tectona grandis). Analysis of these compounds aids in differentiating teak trees based on geographical origin and growth conditions. [, ]

Q9: What is the relationship between Hemithis compound and this compound?

A9: Hemithis compound is believed to be the monomeric precursor to this compound. It spontaneously dimerizes to form this compound, suggesting Hemithis compound might be the true natural product, and this compound, an artifact of the isolation process. []

Q10: What other compounds are often found alongside this compound in plant extracts?

A10: this compound is often found alongside other naphthoquinones like Tectoquinone, Deoxylapachol, Lapachol, and other related compounds like squalene, palmitic acid, and various terpenoids. [, , ]

Q11: What is known about the stability of this compound?

A11: While specific studies on this compound's stability are limited, its presence in wood suggests a degree of natural stability. Research indicates that this compound's color changes with air oxidation and in specific pH ranges. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.